molecular formula C9H7ClF3NO B6165173 N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride CAS No. 1235712-89-6

N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride

Cat. No.: B6165173
CAS No.: 1235712-89-6
M. Wt: 237.6
InChI Key:
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Description

N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride is a chemical compound known for its unique structural properties and reactivity It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl chloride group through a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride typically involves the reaction of 4-(trifluoromethyl)aniline with phosgene in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with methylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product. Safety measures are also crucial due to the use of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines or alcohols, and catalysts like palladium for coupling reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted carbamoyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon frameworks.

Scientific Research Applications

N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The trifluoromethyl group enhances the compound’s electrophilicity, making it more reactive in substitution and coupling reactions. Molecular targets and pathways involved include interactions with enzymes and receptors in biological systems, although detailed studies are still ongoing to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamoyl chlorides and trifluoromethyl-substituted aromatic compounds. Examples are:

  • N-methyl-N-[4-(trifluoromethyl)phenyl]carbamate
  • N-methyl-N-[4-(trifluoromethyl)phenyl]urea

Uniqueness

What sets N-methyl-N-[4-(trifluoromethyl)phenyl]carbamoyl chloride apart is its unique combination of a trifluoromethyl group and a carbamoyl chloride moiety. This structural feature imparts distinct reactivity and stability, making it a valuable compound for various synthetic and research applications .

Properties

CAS No.

1235712-89-6

Molecular Formula

C9H7ClF3NO

Molecular Weight

237.6

Purity

95

Origin of Product

United States

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